molecular formula C15H29NO3 B026280 5-(Decanoylamino)pentanoic acid CAS No. 111109-96-7

5-(Decanoylamino)pentanoic acid

Katalognummer B026280
CAS-Nummer: 111109-96-7
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: BNPAGNVLFGRZAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Decanoylamino)pentanoic acid, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds known as fatty acid amides, which are known to have biological activity and play a crucial role in various physiological processes. In

Wirkmechanismus

The mechanism of action of 5-(Decanoylamino)pentanoic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in the reduction of body weight and improvement of metabolic parameters.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce body weight, decrease adipose tissue mass, and improve glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to modulate lipid metabolism, leading to the reduction of serum triglycerides and cholesterol levels.

Vorteile Und Einschränkungen Für Laborexperimente

5-(Decanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for the research on 5-(Decanoylamino)pentanoic acid. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of metabolic disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on lipid metabolism and energy homeostasis. Overall, this compound has promising potential for the development of novel therapeutics for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various physiological effects, including the reduction of body weight and improvement of metabolic parameters. This compound's mechanism of action is believed to involve the activation of PPARα, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure. Although this compound has some limitations for lab experiments, its potential for the development of novel therapeutics for various diseases makes it a promising candidate for further research.

Synthesemethoden

The synthesis of 5-(Decanoylamino)pentanoic acid involves the reaction of decanoyl chloride with 5-aminopentanoic acid in the presence of a base, such as triethylamine. The reaction produces this compound, which can be purified through recrystallization or column chromatography. This compound can also be synthesized through the reaction of decanoic acid with 5-aminopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Wissenschaftliche Forschungsanwendungen

5-(Decanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that this compound can reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Eigenschaften

CAS-Nummer

111109-96-7

Molekularformel

C15H29NO3

Molekulargewicht

271.4 g/mol

IUPAC-Name

5-(decanoylamino)pentanoic acid

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-11-14(17)16-13-10-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)

InChI-Schlüssel

BNPAGNVLFGRZAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NCCCCC(=O)O

Kanonische SMILES

CCCCCCCCCC(=O)NCCCCC(=O)O

Synonyme

5-(DECANOYLAMINO)PENTANOIC ACID

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.